cis-2,17-Dihydroxy-9-octadecenedioic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2,17-Dihydroxy-9-octadecenedioic Acid: is a dicarboxylic acid with two hydroxyl groups and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,17-Dihydroxy-9-octadecenedioic Acid typically involves the hydroxylation of oleic acid derivatives. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the correct geometric configuration of the double bond and the placement of hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve bioconversion processes using microbial strains. For example, certain strains of Candida tropicalis have been used to convert oleic acid into the desired compound through enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: cis-2,17-Dihydroxy-9-octadecenedioic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated dicarboxylic acids.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: cis-2,17-Dihydroxy-9-octadecenedioic Acid is used as an intermediate in the synthesis of various complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound can be used to study metabolic pathways involving fatty acids and their derivatives.
Mechanism of Action
The mechanism of action of cis-2,17-Dihydroxy-9-octadecenedioic Acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl groups and the double bond play crucial roles in its reactivity and binding affinity. The molecular targets and pathways involved include those related to fatty acid metabolism and signaling .
Comparison with Similar Compounds
- 3-hydroxy-Δ9-cis-1,18-octadecenedioic acid
- cis-9,10-Dihydroxystearic acid
- cis-9,10-Epoxystearic acid
Comparison: cis-2,17-Dihydroxy-9-octadecenedioic Acid is unique due to the specific placement of hydroxyl groups and the double bond. This configuration imparts distinct chemical properties and reactivity compared to similar compounds. For example, 3-hydroxy-Δ9-cis-1,18-octadecenedioic acid has a different hydroxyl group placement, leading to variations in its chemical behavior and applications .
Properties
Molecular Formula |
C18H32O6 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(Z)-2,17-dihydroxyoctadec-9-enedioic acid |
InChI |
InChI=1S/C18H32O6/c19-15(17(21)22)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(20)18(23)24/h1-2,15-16,19-20H,3-14H2,(H,21,22)(H,23,24)/b2-1- |
InChI Key |
VUMVUTUEGSVYTI-UPHRSURJSA-N |
Isomeric SMILES |
C(CCCC(C(=O)O)O)CC/C=C\CCCCCCC(C(=O)O)O |
Canonical SMILES |
C(CCCC(C(=O)O)O)CCC=CCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.